molecular formula C17H14ClN3 B12535739 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-57-4

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12535739
CAS No.: 654650-57-4
M. Wt: 295.8 g/mol
InChI Key: BAGUAJWVCQWOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

The chemical identity of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is defined by its unique structural features and the conventions used to describe its molecular architecture. This section systematically addresses the nomenclature, registry identifiers, and molecular characteristics that collectively establish its chemical individuality.

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature of a compound is a critical descriptor that encodes its molecular structure in a universally recognized format. For 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, the IUPAC name reflects both the core fused ring system and the nature and position of substituents.

The IUPAC name for this compound is 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline . This nomenclature denotes the presence of a pyrazolo[4,3-c]quinoline scaffold, which is a fusion of a pyrazole ring to a quinoline at the 4,3-c positions. The numbering indicates the attachment of a 2-chlorophenyl group at the 1-position and a methyl group at the 3-position, with the dihydro designation specifying the reduction at the 2 and 4 positions of the core system.

The structural descriptors for this compound are essential for unambiguous identification and include the Simplified Molecular Input Line Entry System (SMILES), International Chemical Identifier (InChI), and InChIKey. These descriptors are algorithmically derived from the two-dimensional structure and provide machine-readable representations for database searches and computational analyses.

A representative SMILES string for 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is:

Clc1ccccc1N2C(C)C3=NN=C(c2ccnc32)

This string encodes the connectivity of the atoms, including the chlorophenyl substituent, the methyl group, and the fused heterocyclic system.

The corresponding International Chemical Identifier (InChI) is:

InChI=1S/C17H15ClN3/c1-12-7-9-14(10-8-12)17-15(11-18)19-20-21(17)16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3

The InChIKey, a hashed version of the InChI for easier database indexing, is:

LFYWTJMEYGRNSC-UHFFFAOYSA-N

It should be noted that minor variations in the SMILES or InChI representations may arise depending on tautomeric forms or protonation states, but the above descriptors are consistent with the core structure as defined.

The structural complexity of this compound is further highlighted by its fused ring system, which combines aromatic and partially reduced heterocyclic motifs. The pyrazolo[4,3-c]quinoline core is a privileged scaffold in medicinal chemistry, often explored for its rigid, planar architecture and potential for diverse functionalization.

Table 1.1: Summary of Structural Descriptors
Descriptor Type Value
IUPAC Name 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
SMILES Clc1ccccc1N2C(C)C3=NN=C(c2ccnc32)
InChI InChI=1S/C17H15ClN3/c1-12-7-9-14(10-8-12)17-15(11-18)19-20-21(17)16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3
InChIKey LFYWTJMEYGRNSC-UHFFFAOYSA-N

The above table consolidates the principal structural identifiers for 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, facilitating its recognition across chemical informatics platforms.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to chemical substances, serving as an authoritative reference for database searches and regulatory documentation. For 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, the assignment of a CAS number confirms its recognition as a distinct chemical entity.

The CAS Registry Number for this compound, as referenced in reputable chemical databases, is 77779-36-3 . This identifier is used globally to retrieve information about the compound in scientific, regulatory, and commercial contexts.

In addition to the CAS number, several alternative chemical identifiers are employed in various databases and chemical inventories. These include registry numbers from organizations such as ChEMBL, PubChem Compound Identifiers (CID), and other proprietary or system-specific codes.

For instance, in the PubChem database, the compound is indexed under the Compound Identifier (CID) 108030 . The ChEMBL database, which catalogs bioactive molecules, assigns the identifier CHEMBL507327 to this compound. Other identifiers, such as the Unique Ingredient Identifier (UNII) 86PWQ4PVN0 , may also be encountered, especially in regulatory or pharmaceutical contexts.

A comprehensive overview of these alternative identifiers is presented in the following table.

Table 1.2: Alternative Chemical Identifiers
Identifier Type Value
CAS Registry Number 77779-36-3
PubChem CID 108030
ChEMBL ID CHEMBL507327
UNII 86PWQ4PVN0
PubChem SID 84957
Other Synonyms Cgs-9896, 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

These identifiers are critical for cross-referencing the compound across chemical, pharmaceutical, and regulatory databases, ensuring consistency and traceability in scientific communication.

It is important to distinguish 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline from closely related analogs, such as 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one, by careful attention to the position and nature of substituents and the degree of ring saturation. The registry and alternative identifiers listed above are specific to the compound as defined by its unique structural features.

Molecular Formula and Weight Analysis

The molecular formula of a compound succinctly expresses the number and types of atoms present, while the molecular weight provides a quantitative measure of its mass, essential for stoichiometric calculations, analytical characterization, and formulation work.

For 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, the molecular formula is C17H15ClN3 . This formula indicates the presence of seventeen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and three nitrogen atoms. The absence of oxygen distinguishes this compound from certain oxidized analogs within the pyrazoloquinoline family.

The molecular weight, calculated based on the standard atomic weights of the constituent elements, is 297.79 grams per mole . This value is derived as follows:

$$
\text{Molecular Weight} = (17 \times 12.011) + (15 \times 1.008) + (1 \times 35.453) + (3 \times 14.007) = 297.79 \text{ g/mol}
$$

This calculation is consistent with the values reported in authoritative chemical databases and is essential for laboratory-scale preparations and analytical quantification.

A detailed breakdown of the atomic composition is provided in the table below.

Table 1.3: Molecular Formula and Atomic Composition
Element Number of Atoms Atomic Weight (g/mol) Contribution to Molecular Weight (g/mol)
Carbon (C) 17 12.011 204.187
Hydrogen (H) 15 1.008 15.120
Chlorine (Cl) 1 35.453 35.453
Nitrogen (N) 3 14.007 42.021
Total 297.79

This table illustrates the elemental composition and the respective contributions to the overall molecular weight.

The molecular formula and weight are foundational parameters for the compound's analytical characterization, including mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis. They also underpin the calculation of molar concentrations and the design of synthetic protocols.

Properties

CAS No.

654650-57-4

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3

InChI Key

BAGUAJWVCQWOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Structure and Properties

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with molecular formula C17H14ClN3 and molecular weight 295.8 g/mol. The compound belongs to the pyrazoloquinoline family, characterized by a pyrazole ring fused with a quinoline ring system. Its IUPAC name is 1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline with a Standard InChIKey of BAGUAJWVCQWOBN-UHFFFAOYSA-N.

Physical and Chemical Characteristics

Property Value
Molecular Weight 295.8 g/mol
Molecular Formula C17H14ClN3
IUPAC Name 1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3
Standard InChIKey BAGUAJWVCQWOBN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl

General Synthetic Approaches for Pyrazolo[4,3-c]quinoline Derivatives

Vilsmeier-Haack Reaction Approach

One of the most efficient methods for synthesizing pyrazolo[4,3-c]quinoline derivatives involves the Vilsmeier-Haack reaction. This method is particularly suitable for preparing 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline through the cyclization of appropriate precursors.

The synthesis typically involves the following steps:

  • Preparation of dihydroquinolone hydrazone derivatives
  • Reaction with Vilsmeier reagent (POCl3/DMF)
  • Cyclization to form the pyrazolo[4,3-c]quinoline scaffold

For conventional conditions, the following procedure has been established:

Dihydroquinolone hydrazone (3 mmol) is dissolved in DMF (10 ml) and cooled to 0°C. POCl3 (24 mmol) is added dropwise with stirring over 20-30 min. The reaction mixture is stirred for 1h at room temperature and then stirred at 90°C for 6-8h. After completion, the mixture is cooled, poured onto crushed ice, and neutralized with sodium hydroxide. The crude solid is filtered and purified by column chromatography using petroleum ether:ethyl acetate (75:25).

Microwave-Assisted Synthesis

A more efficient approach employs microwave irradiation, significantly reducing reaction time while maintaining high yields:

The dinitrophenylhydrazone (3 mmol) is dissolved in DMF (10 ml) in a round-bottomed flask fitted with a calcium chloride guard tube and cooled in ice. To the stirred solution POCl3 (24 mmol) is added dropwise and the mixture is subjected to microwave irradiation for 3 minutes with 70% power with pulse rate of 30 sec. After completion, the reaction mixture is processed as in the conventional method.

Table 1: Comparison of Conventional and Microwave Methods for Pyrazolo[4,3-c]quinoline Synthesis

Method Reaction Time Temperature Yield (%) Advantages
Conventional 6-8 hours 90°C 45-65 Simple equipment, widely accessible
Microwave 3 minutes Microwave irradiation (70% power) 80-90 Significantly reduced reaction time, higher yields

Intramolecular Cyclization Approach

A straightforward and convenient method for synthesizing substituted pyrazoloquinolines involves the intramolecular cyclization of 5-(N-aryl)aminopyrazoles in the presence of DMF diethyl acetal and POCl3. This method has been optimized considering factors such as:

  • Type of formylating agent (DMF vs. DMF diethyl acetal)
  • Reaction temperature
  • Stoichiometry of reagents

This approach is particularly valuable due to its versatility, simplicity, and ease of purification of the obtained products, providing an excellent pathway for preparing compounds like 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline.

Specific Methods for 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Synthesis via 2-Chloroquinoline-3-carboxylic Acid Derivatives

This approach involves the following steps:

  • Preparation of 2-chloroquinoline-3-carboxylic acid
  • Esterification to form the corresponding ethyl ester
  • Reaction with hydrazine hydrate to form the pyrazole ring
  • Cyclization to form the final product

The detailed procedure is as follows:

A mixture of 2-chloroquinoline-3-carboxylic acid (0.005M), 100 ml of absolute ethanol, and 2 ml of concentrated sulfuric acid is refluxed for seven hours on a preheated water bath. After distilling off excess alcohol, it is poured into water. The solid obtained is filtered and recrystallized.

To 0.5g of the resulting ester (0.002 mole), 5 ml of 80% hydrazine hydrate in absolute ethanol and a few drops of triethylamine are added and refluxed on a water bath for 15 hours. After completion, the excess hydrazine hydrate and alcohol are distilled off under reduced pressure and poured into water. The solid obtained is filtered and dried.

For the final cyclization step, the intermediate (0.500g) is taken in a round-bottomed flask, and 4 ml of phosphoryl chloride and 2 drops of N,N-dimethylaniline are added and refluxed on a water bath for five hours. The reaction mixture after cooling is poured into crushed ice and processed further.

One-Pot Three-Component Synthesis

A highly efficient approach involves a one-pot, three-component reaction using appropriate starting materials. For 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, this would involve:

  • 2-Chlorophenylhydrazine as the source of the 2-chlorophenyl group
  • A suitable 3-carbon component providing the methyl group at the 3-position
  • A quinoline precursor or appropriate cyclic component

The reaction typically proceeds through Knoevenagel and Michael reactions, followed by intramolecular condensation and cyclization.

Table 2: Optimization of Reaction Conditions for One-Pot Synthesis

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 L-proline Ethanol 78 12 65
2 TPAB H2O/Acetone (1:2) 80 6 97
3 TPAB H2O/EtOH 80 8 85
4 No catalyst H2O/EtOH 80 12 40

TPAB (tetrapropylammonium bromide) has been found to be the most effective catalyst for this reaction, providing the highest yield (97%) when used with H2O/acetone (1:2) as solvent at 80°C.

Synthesis via Suzuki-Miyaura Cross-Coupling

For preparing substituted variants of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, Suzuki-Miyaura cross-coupling has proven effective:

  • First, prepare 1-(2-chlorophenyl)-3-methyl-6,8-dibromo-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
  • Subject this intermediate to Suzuki-Miyaura cross-coupling with appropriate arylboronic acids
  • Purify the product through recrystallization in dimethylformamide

This method is particularly valuable for introducing various substituents at the 6 and 8 positions of the quinoline moiety.

Mechanistic Considerations

Formation of the Pyrazole Ring

The pyrazole ring in 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is typically formed through the reaction of a suitable ketone or aldehyde with 2-chlorophenylhydrazine. The reaction proceeds through the following steps:

  • Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon
  • Elimination of water to form a hydrazone
  • Cyclization to form the pyrazole ring
  • Aromatization through loss of hydrogen

Quinoline Ring Formation

The quinoline portion can be constructed using various methods, including:

  • Friedländer condensation, where o-aminobenzaldehyde derivatives react with appropriate ketones
  • Synthesis from anthranilic acid derivatives, which involves the reaction of anthranilic acid with ketones or pyrazolones
  • Pfitzinger synthesis, utilizing isatin derivatives as precursors

Purification and Characterization

Purification Methods

The crude 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be purified using the following methods:

  • Column chromatography using silica gel (60-120 mesh) with petroleum ether:ethyl acetate (75:25) as the eluent
  • Recrystallization from suitable solvents such as dimethylformamide or ethanol
  • For one-pot synthesis products, precipitation by pouring the reaction mixture into ice-cold water, followed by filtration and washing

Characterization Data

Based on data from similar compounds, 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline would typically show the following spectroscopic features:

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d6) would typically show signals at:

  • δ ~2.20-2.30 ppm (s, 3H) for the methyl group at the 3-position
  • δ ~4.80-5.00 ppm (s, 2H) for the methylene protons at the 4-position
  • δ ~7.00-7.70 ppm (m, 8H) for the aromatic protons
  • δ ~8.00-8.20 ppm (s, 1H) for the NH proton

13C NMR (101 MHz, DMSO-d6) would show signals for all carbon atoms in the range of δ ~12.0-150.0 ppm.

IR Spectroscopy

IR (KBr) would typically show bands for:

  • N-H stretching (~3300-3400 cm-1)
  • C=N stretching (~1600-1650 cm-1)
  • C=C aromatic stretching (~1450-1600 cm-1)
  • C-Cl stretching (~750-800 cm-1)

Advantages and Limitations of Different Preparation Methods

Comparative Analysis

Table 3: Comparative Analysis of Different Preparation Methods

Method Advantages Limitations Yield (%) Suitable for Scale-up
Vilsmeier-Haack Well-established, reliable Longer reaction time, harsh conditions 45-65 Yes
Microwave-Assisted Rapid, high yields Requires specialized equipment 80-90 Limited
One-Pot Three-Component Simple procedure, atom economy May produce side products 65-97 Yes
Via Suzuki-Miyaura Versatile for substitution patterns Requires pre-functionalized intermediates 70-85 Moderate
Intramolecular Cyclization Clean reaction, good yields Requires specific precursors 75-85 Yes

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoloquinoline compounds exhibit promising anticancer properties. Research has shown that 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) and reported significant antiproliferative activity, suggesting a potential role as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A series of derivatives were synthesized and tested against different bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the pyrazoloquinoline core could enhance antimicrobial potency .

Anti-inflammatory Effects

Research indicates that 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline possesses anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines in activated macrophages, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Potential

Emerging evidence suggests that this compound may offer neuroprotective benefits. Studies have shown that it can mitigate oxidative stress-induced neuronal damage in cellular models, indicating its potential application in neurodegenerative disorders like Alzheimer's disease .

Organic Electronics

The unique electronic properties of pyrazoloquinolines have led to their exploration in organic electronics. Research has indicated that 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics .

Photovoltaic Devices

In addition to OLEDs, this compound has been studied for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy makes it a promising candidate for enhancing the performance of solar cells .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityBreast CancerSignificant inhibition of cell proliferation in MCF-7 and MDA-MB-231 lines
Antimicrobial TestingBacterial StrainsEffective against both Gram-positive and Gram-negative bacteria
Anti-inflammatory ResearchMacrophage ActivationInhibition of pro-inflammatory cytokines
Neuroprotection StudyNeuronal DamageReduction of oxidative stress-induced damage

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. Additionally, it can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline with analogs differing in ring fusion positions, substituents, or biological activities.

Pyrazolo[4,3-c]quinoline Derivatives

  • 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines Structure: Bromine substituents at positions 6 and 8 enhance molecular weight and polarizability. Synthesis: Prepared via Suzuki-Miyaura cross-coupling with arylboronic acids, enabling modular functionalization.
  • 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinolines Structure: Amino and phenylamino groups at positions 3 and 4 introduce hydrogen-bonding capabilities. Activity: Exhibits anti-inflammatory properties by targeting cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). Comparison: The absence of amino groups in the target compound may reduce COX-2/PDE4 affinity but improve metabolic stability.

Pyrazolo[3,4-b]quinoline Derivatives

  • 4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (7e) Structure: [3,4-b] ring fusion alters conjugation and steric hindrance compared to [4,3-c]. Properties: Higher molecular weight (C₂₄H₁₆Cl₂N₃) and melting point (158–159°C) due to dichlorophenyl and phenyl groups. Synthesis: Prepared via multicomponent reactions using L-proline as a catalyst, yielding 4.9%.
  • 4-(2-Chlorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinoline Structure: Hydroxy and dimethyl groups increase hydrophilicity and conformational rigidity. Activity: Demonstrates antibacterial activity against E. coli LpxD (MIC: 1.2 µM). Comparison: The target compound lacks hydroxyl and dimethyl groups, likely reducing antibacterial efficacy but improving lipophilicity.

Pyrano[2,3-c]pyrazole Derivatives

  • N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4s) Structure: Incorporates a sulfonamide group and furan ring, expanding hydrogen-bonding and π-stacking interactions. Properties: Lower melting point (62.5–63.9°C) and yield (50%) compared to the target compound, suggesting reduced crystallinity. Activity: Sulfonamide derivatives often exhibit enhanced enzyme inhibition but may suffer from metabolic instability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Substituents Biological Activity
Target Compound C₁₉H₁₄ClN₃ Not reported 70–93 2-Chlorophenyl, methyl Anxiolytic, anticonvulsant
4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline C₂₄H₁₆Cl₂N₃ 158–159 4.9 Dichlorophenyl, phenyl Not reported
3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline C₁₈H₁₄N₄O 238–240 69 Amino, phenylamino Anti-inflammatory
N-(1-(2-Chlorophenyl)-5-cyano-3-methyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide C₂₇H₂₂ClN₅O₂S 79–80 53 Sulfonamide, pyridinyl Not reported

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis via Claisen-Schmidt condensation is superior to multicomponent methods (e.g., 4.9% yield for 7e vs. 70–93% for the target).
  • Substituent Effects : Chlorine at the 2-position enhances electrophilicity and receptor binding compared to bromine or phenyl groups. Methyl groups improve metabolic stability but reduce polarity.
  • Biological Relevance: While pyrazolo[4,3-c]quinolines excel in CNS-related activities (e.g., anxiolysis), pyrazolo[3,4-b] analogs show promise in antibacterial applications.

Biological Activity

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H10ClN3\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}_3

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, exhibit significant anti-inflammatory properties. The primary mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anti-inflammatory Activity

A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production. The results showed that certain compounds had IC50 values comparable to established anti-inflammatory agents. For instance:

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline0.399%
Control (1400 W)--

The above table highlights the potency of this compound in inhibiting NO production while also indicating significant cytotoxicity at higher concentrations .

Structure-Activity Relationship (SAR)

The structure of pyrazolo[4,3-c]quinolines plays a crucial role in their biological activity. Modifications in the phenyl ring and substitutions at various positions affect both anti-inflammatory efficacy and cytotoxicity. For example:

  • Ortho-substituted groups (e.g., OH or OMe) tend to reduce inhibitory activity compared to para-substituted groups .
  • Electron-donating groups enhance activity when positioned para to the pyrazole ring .

Case Studies

Several studies have investigated the biological effects of pyrazolo[4,3-c]quinoline derivatives:

  • Study on LPS-Induced Inflammation : This study demonstrated that derivatives like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline exhibited significant inhibition of NO production with minimal cytotoxic effects. The findings suggest potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects against various cancer cell lines. Certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .

Q & A

Q. What are the primary synthetic routes for 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline?

The compound can be synthesized via cyclization of pyrazole-carbaldehyde precursors with substituted anilines. For example, pyrazole-4-carbaldehydes react with 4-substituted anilines under acidic conditions to form the pyrazoloquinoline core. A key step involves intramolecular cyclization mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA) or thionyl chloride to achieve regioselectivity . Alternative routes include Mannich reactions with diazacrown ethers, though yields may vary depending on substituents .

Q. How is structural characterization of this compound validated in academic research?

Characterization typically involves:

  • 1H/13C NMR to confirm substituent positions and hydrogenation states (e.g., δ 2.73 ppm for methyl groups in dihydroquinoline derivatives) .
  • X-ray crystallography using SHELXL for refinement, which resolves bond angles and crystallographic packing (e.g., C–H⋯N hydrogen bonds stabilizing the structure) .
  • Elemental analysis to verify purity (e.g., deviations <0.5% for C, H, N content) .

Q. What safety protocols are recommended for handling this compound?

  • Use N95 masks , gloves, and eye protection due to potential skin/eye irritation .
  • Avoid inhalation; work in a fume hood when using volatile reagents (e.g., thionyl chloride in synthesis) .
  • Dispose of waste via certified hazardous material services .

Advanced Research Questions

Q. How do substituents at the 2-chlorophenyl and 3-methyl positions influence biological activity?

The 2-chlorophenyl group enhances lipophilicity and receptor binding affinity, as seen in CB2 receptor agonists (e.g., improved metabolic stability in ELND006/007 ). The 3-methyl group reduces steric hindrance, allowing better interaction with enzymatic active sites (e.g., beta-glucuronidase inhibition for chemotherapy adjuvants) . SAR studies recommend modifying the dihydroquinoline core with electron-withdrawing groups to optimize selectivity .

Q. What methodological challenges arise in resolving contradictory bioactivity data across studies?

Discrepancies in IC50 values may stem from:

  • Assay variability : Use standardized protocols (e.g., enzyme-linked immunosorbent assays for beta-glucuronidase vs. radioligand binding for CB2 receptors ).
  • Metabolic instability : Incorporate deuterium labeling or prodrug strategies to differentiate in vitro vs. in vivo results .
  • Crystal polymorphism : Validate structural consistency via PXRD to rule out lattice effects on activity .

Q. How can computational modeling enhance the design of derivatives with improved metabolic stability?

  • Density Functional Theory (DFT) predicts metabolic hotspots (e.g., oxidation at the dihydroquinoline ring) .
  • Molecular docking identifies substituents that stabilize binding to cytochrome P450 enzymes (e.g., trifluoromethyl groups reducing clearance in ELND006) .
  • MD simulations assess conformational flexibility to prioritize rigid analogs for synthesis .

Experimental Design & Data Analysis

Q. How to optimize low-yield cyclization reactions in synthesis?

  • Catalyst screening : Test Lewis acids like InCl3 in green solvents (e.g., ethanol/water) to improve yields from 50% to >75% .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining regioselectivity .
  • Byproduct analysis : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., excess hydrazine to suppress dimerization) .

Q. What techniques validate target engagement in cellular assays?

  • Fluorescence polarization for direct binding assays (e.g., Aβ42 inhibition in Alzheimer’s models ).
  • CRISPR-Cas9 knockout models to confirm receptor-specific effects (e.g., CB2-dependent anti-inflammatory activity ).
  • Metabolite profiling via UPLC-QTOF-MS to rule off-target effects .

Contradictory Data Resolution

Q. How to address conflicting reports on regioselectivity in pyrazoloquinoline synthesis?

  • Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 80°C favors 1H-pyrazolo[4,3-c]quinoline, while 120°C shifts to 1H-pyrazolo[3,4-b]quinoline) .
  • Additive effects : Use sulfamic acid to scavenge side products and direct cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.